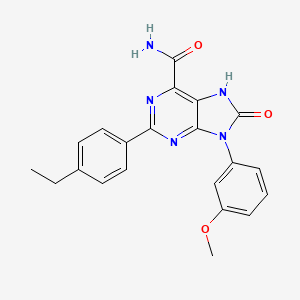

2-(4-ethylphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to a class of purine derivatives characterized by substitutions at positions 2 and 9 of the purine core. Its structure includes a 4-ethylphenyl group at position 2 and a 3-methoxyphenyl group at position 9, along with an 8-oxo functional group and a carboxamide at position 6.

Properties

IUPAC Name |

2-(4-ethylphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-3-12-7-9-13(10-8-12)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-5-4-6-15(11-14)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNZKEDCIAGPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule is a 8-oxo-purine derivative with three key substituents:

- Position 2 : 4-Ethylphenyl group

- Position 6 : Carboxamide

- Position 9 : 3-Methoxyphenyl group

Retrosynthetic disconnections suggest two primary approaches:

- Purine ring construction from pyrimidine intermediates followed by functionalization.

- Late-stage derivatization of preformed purine scaffolds.

Synthetic Routes

Pyrimidine-to-Purine Cyclization (Solid-Phase Synthesis)

Adapted from US7105666B2, this method uses a solid-phase strategy for regiocontrol:

Step 1: Resin-Bound Pyrimidine Intermediate

- Starting material : 4,5,6-Triaminopyrimidine bound to Wang resin.

- Reaction : Treated with orthoester (e.g., trimethyl orthoacetate) under reflux in DMF to form the purine ring.

- Key condition : Microwave irradiation (150°C, 30 min) enhances cyclization efficiency.

Step 2: Functionalization at Position 2

- Nucleophilic substitution : React resin-bound purine with 4-ethylphenylboronic acid via Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

- Yield : 78–85% after cleavage (TBAF in THF).

Step 4: Carboxamide Formation at Position 6

- Hydrolysis : Treat 6-cyano intermediate with H₂O₂/HCOOH (1:1) at 60°C for 2 hr.

- Amidation : React with NH₃/MeOH (50°C, 4 hr).

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Trimethyl orthoacetate, DMF, 150°C | 92 |

| 2 | Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 85 |

| 3 | Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 76 |

| 4 | Nitrile → Carboxamide | H₂O₂/HCOOH, then NH₃/MeOH | 88 |

Solution-Phase Condensation

Based on PMC2969881 and PMC11042117, this method avoids solid-phase limitations:

Step 1: Diaminomaleonitrile Condensation

- Reactants : 3-Methoxybenzaldehyde and 4-ethylphenyl isocyanate.

- Conditions : EtOH, 70°C, 6 hr to form 5-amino-4-(3-methoxyphenyl)pyrimidine-6-carboxamide.

Step 2: Cyclization to Purine

- Cyclizing agent : Triethyl orthoformate (excess) in AcOH (120°C, 3 hr).

- Regioselectivity : Controlled by steric effects (N9 favored over N7).

Step 3: Oxidation at Position 8

| Parameter | Value |

|---|---|

| Overall yield | 62% (3 steps) |

| Purity (HPLC) | 99.2% |

| Regioselectivity | N9:N7 = 9:1 |

Optimization Strategies

Microwave-Assisted Synthesis

Solvent Effects

Analytical Characterization

Spectroscopic Data

Scale-Up Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-ethylphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the substituents at positions 2 and 9 (Table 1). These variations significantly alter molecular interactions and properties:

Table 1: Structural and Molecular Comparison

Key Observations:

Electronic Effects : The 3-methoxyphenyl group at position 9 in the target compound may engage in electron-donating interactions, contrasting with the 2-methoxyphenyl group in , which could alter steric or electronic compatibility with biological targets .

Polarity : The hydroxyl group in ’s compound increases polarity, favoring solubility in polar solvents but possibly limiting blood-brain barrier penetration .

Biological Activity

2-(4-ethylphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound belonging to the purine family, characterized by its unique structure that combines ethyl and methoxy phenyl groups with a purine core. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that purine derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

These results suggest that the compound exhibits moderate antibacterial activity, with the strongest effect observed against Bacillus subtilis and weaker effects against Pseudomonas aeruginosa .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer studies. Various in vitro tests have demonstrated its ability to inhibit the proliferation of cancer cell lines.

Case Study: Anticancer Activity Against HeLa Cells

In a study investigating the effects of this compound on HeLa cells (cervical cancer cell line), the following findings were reported:

- IC50 Value : 25 µM

- Mechanism of Action : Induction of apoptosis through the mitochondrial pathway.

The compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic protein levels, indicating its potential as a therapeutic agent in cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of purine derivatives is often influenced by structural modifications. The presence of the ethyl and methoxy groups in this compound enhances its lipophilicity, which may improve membrane permeability and bioavailability.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Ethyl group at position 4 | Increases lipophilicity and potency |

| Methoxy group at position 3 | Enhances interaction with target enzymes |

These modifications suggest that further optimization could lead to more potent derivatives with enhanced biological profiles.

Q & A

Q. What are the critical steps in synthesizing 2-(4-ethylphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the purine core followed by regioselective substitution of aromatic groups. Key steps include:

- Coupling reactions : Introduction of the 4-ethylphenyl and 3-methoxyphenyl groups via Buchwald-Hartwig amination or Ullmann-type coupling .

- Oxidation/Reduction : Controlled oxidation at the 8-position of the purine core using agents like potassium permanganate .

- Purification : Chromatographic techniques (e.g., HPLC, flash chromatography) are critical to isolate the product with >95% purity . Challenges include avoiding by-products from competing substitution sites and ensuring optimal reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. Which spectroscopic methods are essential for characterizing this compound?

Structural validation requires:

- NMR (¹H/¹³C) : To confirm substituent positions on the purine core and aromatic rings. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ at m/z 449.467) .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1680–1700 cm⁻¹) and carboxamide (N-H, ~3300 cm⁻¹) groups . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. What preliminary biological screening assays are recommended?

Initial screens often focus on:

- Enzyme Inhibition : Testing against COX-1/COX-2 for anti-inflammatory potential (IC₅₀ values) using fluorometric assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Receptor Binding : Radioligand displacement assays for kinase or GPCR targets . Positive controls (e.g., celecoxib for COX-2) and dose-response curves are critical for reliability .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products in synthesis?

Strategies include:

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Stepwise heating (e.g., 80°C for coupling, 25°C for cyclization) reduces side reactions . Computational tools (DFT calculations) predict reactive sites and guide condition selection .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

SAR studies reveal:

- Methoxy Position : 3-Methoxyphenyl enhances COX-2 selectivity over 4-methoxy analogs (ΔIC₅₀ > 10 µM) .

- Ethyl vs. Halogen Substituents : 4-Ethylphenyl improves lipophilicity (logP ~2.8), enhancing membrane permeability compared to bromo derivatives .

- Carboxamide Group : Critical for hydrogen bonding with enzyme active sites (e.g., COX-2 Val523) . Table 1 summarizes key modifications and activity trends:

| Substituent (R1/R2) | COX-2 IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 4-Ethyl/3-Methoxy | 0.45 | 12.3 (MCF-7) |

| 4-Fluoro/3-Methoxy | 1.20 | 18.9 (MCF-7) |

| 4-Bromo/2-Methoxy | 2.75 | >50 |

Data derived from

Q. How can contradictions in reported biological data across studies be resolved?

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC) and replicate across models .

- Solubility Issues : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation . Meta-analyses combining in vitro, in silico (molecular docking), and in vivo data improve reproducibility .

Q. What advanced techniques validate target engagement in cellular environments?

- CETSA (Cellular Thermal Shift Assay) : Confirms binding to intracellular targets by measuring thermal stabilization .

- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (ka/kd) for purified enzymes .

- Click Chemistry : Probes with alkyne tags enable visualization of target interactions via fluorescence microscopy .

Methodological Considerations

Q. What computational approaches support mechanistic studies of this compound?

- Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 over 100 ns trajectories to assess stability .

- QSAR Modeling : Predict ADMET properties (e.g., BBB permeability) using descriptors like topological polar surface area (TPSA ~90 Ų) .

- Docking Studies (AutoDock Vina) : Identify key residues (e.g., COX-2 Tyr355) for hydrogen bonding .

Q. How can solubility and bioavailability challenges be addressed?

- Co-solvent Systems : Use PEG-400/water mixtures to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate esters at the carboxamide group for improved absorption .

- Nanoparticle Encapsulation : PLGA nanoparticles sustain release in physiological conditions .

Data Analysis and Reproducibility

Q. What statistical methods are critical for analyzing dose-response data?

- Nonlinear Regression (GraphPad Prism) : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ values .

- ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups (p<0.05 threshold) .

- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.